1-[3-(trifluoromethyl)phenyl]propanol-1
Description
Contextualization within Organofluorine Chemistry Research
The presence of the trifluoromethyl (-CF₃) group places 1-[3-(trifluoromethyl)phenyl]propan-1-ol squarely within the domain of organofluorine chemistry. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. stanford.edumdpi.com
The trifluoromethyl group imparts several beneficial properties to a molecule:
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic oxidation. This can increase the half-life of a drug in the body. mdpi.com
Increased Lipophilicity : The -CF₃ group is lipophilic (fat-soluble), which can improve a molecule's ability to cross biological membranes, potentially enhancing its bioavailability. mdpi.comchemimpex.com
Modified Acidity/Basicity : As a powerful electron-withdrawing group, the -CF₃ group has a significant electronic effect, influencing the acidity or basicity of nearby functional groups. wikipedia.org
Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. This allows chemists to fine-tune a molecule's steric and electronic properties to improve its binding affinity to biological targets. mdpi.comwikipedia.org
Research into compounds like 1-[3-(trifluoromethyl)phenyl]propan-1-ol is driven by the desire to leverage these properties. The study of how this fluorinated building block interacts and performs in different chemical environments provides valuable insights that can be applied to the design of new pharmaceuticals and advanced materials. chemimpex.comacs.org Approximately 20% of all pharmaceuticals on the market contain fluorine, with the trifluoromethyl group being one of the most common fluorine-containing moieties. acs.orgmdpi.com
Significance as a Synthetic Building Block in Advanced Chemical Synthesis
In advanced chemical synthesis, the goal is often to construct complex, three-dimensional molecules with a high degree of stereochemical control. Chiral alcohols, such as the enantiomers of 1-[3-(trifluoromethyl)phenyl]propan-1-ol, are highly valued as synthetic building blocks for this purpose. The hydroxyl group (-OH) is a versatile functional group that can be easily converted into other groups, facilitating the assembly of more elaborate molecular architectures.
The asymmetric synthesis of 1-arylpropan-1-ols is a significant area of research, as these structures are key components of many biologically active compounds. rsc.orgrsc.org The development of catalytic methods to produce single enantiomers of these alcohols in high yield and high enantiomeric excess is a key objective. Organocatalysis and transition-metal catalysis are two prominent strategies employed to achieve this. researchgate.netnih.gov
For example, the asymmetric addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, is a well-established method for producing chiral secondary alcohols like 1-[3-(trifluoromethyl)phenyl]propan-1-ol. rsc.org The table below outlines a representative reaction for the synthesis of a similar chiral alcohol, highlighting the typical conditions and outcomes that are sought in such advanced syntheses.
| Reactant 1 | Reactant 2 | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Diethylzinc | Polymer-Supported Camphor Derivative | >95% | >94% | rsc.org |
The ability to synthesize specific enantiomers of 1-[3-(trifluoromethyl)phenyl]propan-1-ol makes it a valuable chiral precursor. The distinct spatial arrangement of its substituents allows for stereospecific reactions, which are crucial in the synthesis of modern pharmaceuticals where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. researchgate.net While its direct application is a subject of ongoing research, its structural motif is found in pharmacologically active molecules, underscoring its importance as a building block in drug discovery and development. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSJCUKIEPGUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977380 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-97-3 | |
| Record name | 1-((3-Trifluoromethyl)phenyl)propanol-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Trifluoromethyl Phenyl Propanol 1 and Its Precursors
Conventional Synthetic Routes to 1-[3-(Trifluoromethyl)phenyl]propan-1-ol
Traditional methods for synthesizing 1-[3-(trifluoromethyl)phenyl]propan-1-ol rely on well-established reactions in organic chemistry. These routes typically involve either the addition of a two-carbon unit to an aldehyde precursor or the reduction of a corresponding ketone. Other multi-step approaches build the carbon framework through coupling and olefination reactions followed by saturation of the resulting intermediates.
Approaches from 3-Trifluoromethylbenzaldehyde Precursors
A direct and common method for the synthesis of 1-[3-(trifluoromethyl)phenyl]propan-1-ol is the Grignard reaction. This approach involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 3-trifluoromethylbenzaldehyde. The reaction is typically performed by treating the aldehyde with ethylmagnesium bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The intermediate magnesium alkoxide is subsequently hydrolyzed in an acidic workup step to yield the final secondary alcohol product.
Table 1: Grignard Reaction for 1-[3-(Trifluoromethyl)phenyl]propan-1-ol Synthesis
| Starting Material | Reagent | Solvent | Key Step | Product |
|---|---|---|---|---|
| 3-Trifluoromethylbenzaldehyde | Ethylmagnesium Bromide (CH₃CH₂MgBr) | Anhydrous Diethyl Ether or THF | Nucleophilic addition followed by acidic workup | 1-[3-(Trifluoromethyl)phenyl]propan-1-ol |
Synthesis from 1-(3-(Trifluoromethyl)phenyl)propan-1-one and Related Ketones
An alternative strategy involves the reduction of the corresponding ketone, 1-(3-(trifluoromethyl)phenyl)propan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of trifluoromethylbenzene with propanoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orggoogle.comyoutube.comchemguide.co.uklibretexts.org Once the ketone precursor is obtained, it can be readily reduced to the target secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent are effective for this transformation. Biocatalytic reduction using microorganisms like Rhodotorula mucilaginosa has also been demonstrated for similar ketones, offering a stereoselective route to the alcohol. researchgate.net
It is important to distinguish this precursor from its isomer, 1-(3-trifluoromethyl)phenyl-propan-2-one, which is synthesized from 3-trifluoromethylaniline. google.comgoogle.com Reduction of this isomeric ketone yields 1-[3-(trifluoromethyl)phenyl]propan-2-ol, not the target compound of this article.
Wittig Reagent-Based Syntheses for Unsaturated Propanol (B110389) Precursors
The Wittig reaction provides a versatile method for forming carbon-carbon double bonds, enabling a two-step synthesis of the target alcohol. In this approach, 3-trifluoromethylbenzaldehyde is reacted with a suitable phosphonium (B103445) ylide. A patented method describes the reaction of 3-trifluoromethylbenzaldehyde with a Wittig reagent generated from (2-hydroxyethyl)triphenylphosphonium bromide and a strong base like potassium tert-butoxide. This reaction forms the unsaturated intermediate, 3-(3-trifluoromethylphenyl)prop-2-en-1-ol.
Table 2: Wittig Reaction for Unsaturated Precursor Synthesis
| Aldehyde | Wittig Reagent Precursor | Base | Solvent | Unsaturated Intermediate | Reference |
|---|---|---|---|---|---|
| 3-Trifluoromethylbenzaldehyde | (2-Hydroxyethyl)triphenylphosphonium bromide | Potassium tert-butoxide | 2-Methyltetrahydrofuran | 3-(3-Trifluoromethylphenyl)prop-2-en-1-ol | nih.gov |
Mizoroki–Heck Cross-Coupling Reactions in Precursor Synthesis
The palladium-catalyzed Mizoroki-Heck reaction is another powerful tool for constructing the carbon backbone of precursors to 1-[3-(trifluoromethyl)phenyl]propan-1-ol. nih.govresearchgate.net This methodology has been applied in an improved synthesis of 3-(3-trifluoromethylphenyl)propanal, a direct precursor to the target alcohol. nih.gov The key step is the cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal. The reaction is catalyzed by palladium(II) acetate (B1210297) in the presence of tetrabutylammonium (B224687) acetate. This forms an unsaturated acetal, which is then subjected to hydrogenation in a cascade process to yield the saturated aldehyde precursor after hydrolysis. nih.gov
Catalytic Hydrogenation of Unsaturated Propanol Intermediates
Syntheses that proceed via unsaturated intermediates, such as those from Wittig or Mizoroki-Heck reactions, require a final hydrogenation step to produce the saturated target alcohol. This reduction of the carbon-carbon double bond is typically achieved through catalytic hydrogenation. The unsaturated alcohol, for instance 3-(3-trifluoromethylphenyl)prop-2-en-1-ol, is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for this transformation. The reaction is generally performed under moderate hydrogen pressure and temperature to ensure complete saturation of the double bond without affecting the alcohol functionality or the aromatic ring. One specific process reports a 96% yield for this hydrogenation step.
Table 3: Catalytic Hydrogenation of Unsaturated Intermediate
| Unsaturated Intermediate | Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3-(3-Trifluoromethylphenyl)prop-2-en-1-ol | 5% Pd/C | 2-Methyltetrahydrofuran | 0.2–0.3 MPa H₂, 20–30°C | 1-[3-(Trifluoromethyl)phenyl]propan-1-ol | nih.gov |
Catalytic and Green Chemistry Approaches in 1-[3-(Trifluoromethyl)phenyl]propan-1-ol Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient catalytic methods. For the synthesis of chiral alcohols like 1-[3-(trifluoromethyl)phenyl]propan-1-ol, asymmetric synthesis is of particular importance. While specific green routes for this exact compound are not extensively documented, analogous transformations provide a clear blueprint for potential methodologies.
Biocatalysis, in particular, stands out as a powerful green technology. The asymmetric reduction of the precursor ketone, 1-(3-(trifluoromethyl)phenyl)propan-1-one, using whole-cell biocatalysts or isolated enzymes (ketoreductases) could provide an environmentally benign route to enantiomerically pure (R)- or (S)-1-[3-(trifluoromethyl)phenyl]propan-1-ol. Research on the closely related 3'-(trifluoromethyl)acetophenone (B147564) has shown that recombinant E. coli cells expressing a carbonyl reductase can achieve excellent yields and enantiomeric excess (>99.9%). nih.gov This approach operates under mild conditions in aqueous media, avoiding the need for heavy metal catalysts and organic solvents. The efficiency of such biotransformations can be further enhanced by using surfactants and natural deep eutectic solvents (NADES) to improve the solubility of hydrophobic substrates, leading to higher product yields. nih.gov
Furthermore, asymmetric transfer hydrogenation using chiral transition metal catalysts (e.g., Ruthenium, Iridium) represents another advanced catalytic approach. nih.govnih.gov These methods can provide high enantioselectivity in the reduction of ketones to chiral alcohols, contributing to more efficient and atom-economical synthetic pathways.
Palladium-Catalyzed Reactions in the Synthesis of 1-[3-(trifluoromethyl)phenyl]propanol-1 Precursors
Palladium-catalyzed cross-coupling reactions are pivotal in constructing the carbon skeleton of precursors to this compound. A notable example is the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate. This process utilizes a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal. nih.gov The reaction is catalyzed by palladium(II) acetate in the presence of tetrabutylammonium acetate (nBu4NOAc). nih.gov This is followed by a hydrogenation step to yield the desired propanal precursor. nih.gov
The versatility of palladium catalysis is further demonstrated in the synthesis of trifluoromethyl ketones through the cross-coupling of phenyl trifluoroacetates with organoboron compounds. researchgate.net While not a direct synthesis of the specific propanol precursor, this methodology highlights a fundamental approach where an acyl(aryloxo)palladium intermediate is formed via oxidative addition, followed by transmetallation and reductive elimination. researchgate.net Such catalytic cycles are fundamental to modern organic synthesis.
Furthermore, dual photoredox/palladium-catalyzed three-component reactions have been developed for synthesizing trifluoromethylated allylic alcohols, showcasing advanced synthetic strategies that could be adapted for related structures. rsc.org The development of methods for the palladium-catalyzed trifluoromethylation of vinyl sulfonates also provides a direct route to trifluoromethylated alkenes, which can be valuable precursors. nih.gov
Table 1: Palladium-Catalyzed Mizoroki–Heck Cross-Coupling for a Precursor of this compound
| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-3-(trifluoromethyl)benzene, 3,3-diethoxyprop-1-ene | Pd(OAc)₂, nBu₄NOAc, K₂CO₃, KCl | DMF | 90 | 3-4 | 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene | nih.gov |
Microwave-Assisted Synthesis Optimization
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times. In the synthesis of 3-(3-trifluoromethylphenyl)propanal, microwave assistance has been successfully applied to the Mizoroki–Heck cross-coupling reaction. nih.gov This approach dramatically reduces the reaction time without compromising the yield or selectivity of the desired precursor. nih.gov
The principles of microwave-assisted synthesis optimization involve selecting an appropriate solvent that efficiently absorbs microwave energy, and then systematically optimizing parameters such as temperature, time, and reactant concentrations. broadinstitute.orgresearchgate.net For instance, in the synthesis of pyrazole (B372694) scaffolds, a multi-component reaction under microwave irradiation was optimized for power and time to achieve high yields rapidly. nih.gov Similarly, the synthesis of N-propargyltetrahydroquinoline derivatives saw a reduction in reaction time from 96 hours to just 15 minutes with a significant increase in yield when switching from conventional heating to microwave irradiation. mdpi.com These examples underscore the potential for significant process improvements when applying microwave technology to the synthesis of this compound and its precursors.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Precursor
| Method | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | 90 | 4 h | Not specified | nih.gov |
| Microwave Irradiation | 90 | 20 min | Not specified | nih.gov |
Enantioselective Synthesis and Chiral Resolution of this compound and its Analogs
The biological activity of chiral molecules is often confined to a single enantiomer, making enantioselective synthesis a critical aspect of pharmaceutical and agrochemical research.
Biocatalytic Transformations via Whole-Cell Catalysis and Enzyme Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Whole-cell catalysis, in particular, is advantageous as it obviates the need for expensive and unstable isolated enzymes and cofactors. The enantioselective synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been successfully achieved using recombinant E. coli whole cells. nih.govresearchgate.net These cells express a carbonyl reductase that reduces 3'-(trifluoromethyl)acetophenone to the corresponding (R)-alcohol with an enantiomeric excess (ee) greater than 99.9%. nih.govresearchgate.net The productivity of this biotransformation was significantly enhanced through medium engineering, incorporating a surfactant (Tween-20) and a natural deep eutectic solvent (NADES). nih.govresearchgate.net
The carbonyl reductase from Kluyveromyces thermotolerans has also been reported to reduce 3'-(trifluoromethyl)acetophenone with quantitative conversion and an ee of over 99%. nih.gov Furthermore, the use of Microbacterium oxydans C3 has been applied to the biosynthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov These examples highlight the broad potential of microbial reductases in producing enantiopure trifluoromethyl-substituted alcohols. The reduction of 1-phenylpropan-1-one and its derivatives to the corresponding alcohols by Rhodotorula mucilaginosa further demonstrates the utility of fungal biocatalysts in these transformations. researchgate.net
Table 3: Whole-Cell Biocatalytic Reduction of 3'-(trifluoromethyl)acetophenone
| Biocatalyst | Substrate Concentration | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Recombinant E. coli BL21(DE3) | 200 mM | (R)-1-[3-(trifluoromethyl)phenyl]ethanol | >99.9% | nih.govresearchgate.net |
| Microbacterium oxydans C3 | 5 mM | (R)-1-[3-(trifluoromethyl)phenyl]ethanol | Not specified | nih.gov |
Asymmetric Hydrogenation and Transfer Hydrogenation Strategies
Asymmetric hydrogenation and transfer hydrogenation are powerful and widely used methods for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov Asymmetric transfer hydrogenation (ATH) offers operational simplicity and utilizes readily available hydrogen sources like isopropanol (B130326) or formic acid. rsc.org Ruthenium(II) complexes with chiral diamine ligands, such as the Noyori-Ikariya catalysts, are highly effective for the ATH of aromatic ketones, often providing excellent enantioselectivities. rsc.orgmdpi.com The mechanism involves the formation of a ruthenium hydride species that transfers hydrogen to the ketone via a six-membered ring transition state. mdpi.com The stereochemical outcome is controlled by steric and electronic interactions between the substrate and the chiral catalyst. mdpi.com
Asymmetric hydrogenation, which uses molecular hydrogen as the reductant, is another highly efficient method. nih.govdicp.ac.cn Both ATH and asymmetric hydrogenation represent viable and scalable strategies for the synthesis of enantiomerically enriched this compound from its corresponding ketone precursor, 1-[3-(trifluoromethyl)phenyl]propan-1-one. The choice between these two methods often depends on factors such as catalyst availability, cost, and process safety considerations.
Kinetic Resolution Techniques for Stereoisomer Separation
Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a new, enantiomerically enriched product from the more reactive enantiomer.
Microbial kinetic resolution using solid-state fermentation has been demonstrated for aroma compounds such as 1-phenylethyl acetate. mdpi.com In this process, filamentous fungi exhibiting lipase (B570770) activity are used to enantioselectively hydrolyze the racemic ester. mdpi.com This approach could be adapted for the kinetic resolution of racemic this compound, either through enantioselective esterification or hydrolysis of a corresponding ester derivative. The success of such a resolution would depend on the identification of a suitable lipase or other enzyme that exhibits high enantioselectivity towards this specific substrate.
Reaction Mechanisms and Chemical Transformations Involving 1 3 Trifluoromethyl Phenyl Propanol 1
Mechanistic Studies of 1-[3-(trifluoromethyl)phenyl]propanol-1 Formation Pathways
The primary and most direct pathway for the formation of 1-[3-(trifluoromethyl)phenyl]propan-1-ol is through the reduction of the corresponding ketone, 3'-(trifluoromethyl)propiophenone (B72269). sigmaaldrich.com This transformation involves the conversion of a carbonyl group (C=O) into a hydroxyl group (CH-OH) and can be achieved through several mechanistic routes, including hydride reduction and catalytic hydrogenation.
Hydride Reduction: A common laboratory-scale method involves the use of complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 3'-(trifluoromethyl)propiophenone. The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., ethanol (B145695), methanol) or during an aqueous workup, to yield the final alcohol product.
Asymmetric Synthesis: The synthesis of specific enantiomers (either (R) or (S)) of 1-[3-(trifluoromethyl)phenyl]propan-1-ol is of significant interest for pharmaceutical applications. This is achieved through asymmetric reduction.
Biocatalytic Reduction: Enzymes, particularly carbonyl reductases from microorganisms, can be employed for highly stereoselective reductions. For the analogous compound (R)-1-[3-(trifluoromethyl)phenyl]ethanol, recombinant E. coli cells expressing a carbonyl reductase have been used to reduce 3'-(trifluoromethyl)acetophenone (B147564) with excellent enantiomeric excess (>99.9%). nih.gov A similar biocatalytic strategy is applicable for the synthesis of chiral 1-[3-(trifluoromethyl)phenyl]propan-1-ol from its propiophenone (B1677668) precursor. nih.gov
Chiral Catalysts: Chemical methods often utilize chiral catalysts. For instance, the asymmetric alkylation of benzaldehyde (B42025) with diethylzinc, a related transformation, can produce chiral 1-phenylpropanol in high enantiomeric excess using polymer-supported chiral catalysts derived from ephedrine (B3423809) or camphor. rsc.org Similar catalytic systems can be adapted for the asymmetric reduction of 3'-(trifluoromethyl)propiophenone using chiral hydride sources.
Organometallic Addition: An alternative formation pathway involves the Grignard reaction. This would entail the reaction of 3-(trifluoromethyl)benzaldehyde (B1294959) with an ethyl magnesium halide (e.g., EtMgBr). The ethyl Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the intermediate magnesium alkoxide to furnish the desired secondary alcohol.
| Method | Precursor(s) | Key Reagents | Mechanism Highlights | Selectivity |
|---|---|---|---|---|
| Hydride Reduction | 3'-(Trifluoromethyl)propiophenone | NaBH₄ or LiAlH₄ | Nucleophilic attack of hydride on carbonyl carbon, followed by protonation. | Racemic product |
| Biocatalytic Reduction | 3'-(Trifluoromethyl)propiophenone | Carbonyl Reductase (enzyme) | Enzyme-controlled stereospecific hydride delivery. | Highly Enantioselective |
| Grignard Reaction | 3-(Trifluoromethyl)benzaldehyde | Ethylmagnesium bromide (EtMgBr) | Nucleophilic attack of ethyl carbanion on aldehyde carbonyl. | Racemic product |
Reactivity Profiles of the Hydroxyl Group in this compound
The hydroxyl (-OH) group is the primary site of reactivity in 1-[3-(trifluoromethyl)phenyl]propan-1-ol. As a secondary benzylic alcohol, its reactivity is enhanced by the adjacent phenyl ring, which can stabilize cationic intermediates through resonance. The electron-withdrawing nature of the trifluoromethyl group further influences these reactions by making the benzylic carbon more electrophilic. ontosight.ai
Oxidation: The secondary alcohol can be readily oxidized to form the corresponding ketone, 1-[3-(trifluoromethyl)phenyl]propan-1-one. This transformation can be accomplished using a variety of oxidizing agents. For its isomer, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, agents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC) are noted as effective. These reagents facilitate the removal of two hydrogen atoms—one from the hydroxyl group and one from the adjacent carbon.
Nucleophilic Substitution: The benzylic position of the alcohol makes it susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water generates a secondary benzylic carbocation, which is stabilized by resonance with the phenyl ring. This carbocation can then be attacked by various nucleophiles. Studies on secondary benzylic alcohols with electron-withdrawing substituents show they readily undergo such transformations. researchgate.net For example, reaction with azidotrimethylsilane (B126382) in the presence of a Brønsted acid can convert the alcohol to the corresponding azide. researchgate.net
Esterification and Etherification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters, a process known as esterification. Similarly, it can react with alkyl halides under basic conditions or be used in acid-catalyzed reactions to form ethers (etherification).
| Reaction Type | Reagent Class | Product Type | Notes |
|---|---|---|---|
| Oxidation | Oxidizing Agents (e.g., PCC, CrO₃) | Ketone | Forms 1-[3-(trifluoromethyl)phenyl]propan-1-one. |
| Nucleophilic Substitution | Acids (e.g., HBr) or Activating Agents | Alkyl Halide | Proceeds via a stabilized benzylic carbocation intermediate. researchgate.net |
| Esterification | Carboxylic Acids / Acyl Chlorides | Ester | Forms an ester linkage at the benzylic position. |
| Friedel-Crafts Alkylation | Arenes with Activating Agent (e.g., XtalFluor-E) | 1,1-Diarylalkane | The alcohol acts as an electrophile precursor to alkylate another aromatic ring. rsc.org |
Transformations Involving the Trifluoromethyl Phenyl Moiety of this compound
The trifluoromethylphenyl portion of the molecule is characterized by its high chemical stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl (CF₃) group itself generally resistant to transformation under common reaction conditions. mdpi.com
The primary influence of this moiety is electronic. The CF₃ group is a powerful electron-withdrawing group, which has a significant impact on the reactivity of the attached phenyl ring.
Electrophilic Aromatic Substitution: The CF₃ group strongly deactivates the phenyl ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). This is because it withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, it acts as a meta-director. Therefore, if a substitution reaction were forced to occur, the incoming electrophile would predominantly add to the carbon atoms meta to the CF₃ group (positions 5 relative to the propanol (B110389) substituent).
Nucleophilic Aromatic Substitution: The strong deactivation of the ring by the CF₃ group makes it more susceptible to nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group (like a halide) is present on the ring. However, in the parent compound, there are no such leaving groups.
Stability: The CF₃ group enhances the metabolic stability of molecules, a property that is highly valued in medicinal chemistry. nih.gov This stability means that the group often remains intact during biological processes.
Direct chemical transformation of the C-H bonds on the phenyl ring or the C-F bonds of the trifluoromethyl group requires harsh conditions or specialized catalytic systems, such as photoredox catalysis, which are not typically employed once the alcohol functionality is in place. princeton.edu
Role of this compound as a Chemical Initiator or Key Intermediate
While 1-[3-(trifluoromethyl)phenyl]propan-1-ol does not function as a chemical initiator in the context of polymerization, it serves as a crucial key intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com
The trifluoromethylphenyl motif is a common feature in many bioactive compounds. The CF₃ group can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Therefore, molecules like 1-[3-(trifluoromethyl)phenyl]propan-1-ol, which contain this valuable moiety along with a reactive handle (the hydroxyl group), are highly sought after.
For example, the closely related compound (R)-1-[3-(trifluoromethyl)phenyl]ethanol is a key chiral building block for synthesizing a neuroprotective compound. nih.gov Similarly, the positional isomer, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, is a vital intermediate in the production of Cinacalcet, a drug used to treat hyperparathyroidism. chemicalbook.comnih.gov The presence of the trifluoromethyl group in these precursors is critical to the final drug's efficacy.
The utility of 1-[3-(trifluoromethyl)phenyl]propan-1-ol lies in its ability to be converted into other functional groups through the reactions of its hydroxyl group (as detailed in section 3.2), allowing for its incorporation into larger, more complex molecular scaffolds.
| Final Compound | Therapeutic Area | Key Intermediate | Reference |
|---|---|---|---|
| Cinacalcet | Hyperparathyroidism | 3-(3-(Trifluoromethyl)phenyl)propanal (derived from the corresponding propanol) | nih.gov |
| (R)-3-(1-(3-(Trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide | Neuroprotection | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | nih.gov |
| Apalutamide | Prostate Cancer | Contains a trifluoromethylphenyl moiety | mdpi.com |
| Pexidartinib | Tenosynovial Giant Cell Tumor | Contains a trifluoromethylphenyl moiety | mdpi.com |
Applications of 1 3 Trifluoromethyl Phenyl Propanol 1 in Advanced Chemical and Materials Sciences
Utility as an Intermediate in Pharmaceutical Development
1-[3-(Trifluoromethyl)phenyl]propan-1-ol, also known as 3-[3-(trifluoromethyl)phenyl]propan-1-ol, serves as a critical starting material and intermediate in the synthesis of a range of pharmaceutical compounds. chemimpex.comtcichemicals.com Its structural features are leveraged to construct more complex molecules with specific biological activities.
The most prominent application of 1-[3-(trifluoromethyl)phenyl]propan-1-ol is as a key intermediate in the industrial synthesis of Cinacalcet. nih.govnih.gov Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia. nih.gov Several synthetic pathways to Cinacalcet utilize this alcohol or its oxidized aldehyde form, 3-[3-(trifluoromethyl)phenyl]propanal.
One common strategy involves converting the hydroxyl group of the alcohol into a good leaving group, such as a halide or a sulfonate ester. google.com This activated intermediate is then reacted with (R)-1-(1-naphthyl)ethylamine through a nucleophilic substitution reaction to form the final Cinacalcet molecule. nih.govgoogle.com For instance, the alcohol can be treated with aqueous hydrobromic acid to yield 1-(3-bromopropyl)-3-trifluoromethylbenzene, which is subsequently used for alkylation of the amine. nih.gov
Another approach involves the oxidation of 3-[3-(trifluoromethyl)phenyl]propan-1-ol to its corresponding aldehyde, 3-[3-(trifluoromethyl)phenyl]propanal. niscpr.res.in This aldehyde then undergoes reductive amination with (R)-1-(1-naphthyl)ethylamine to produce Cinacalcet. nih.govniscpr.res.in Various reagents and conditions have been developed to optimize these synthetic steps, aiming for higher yields and purity. nih.govniscpr.res.in
| Starting Material/Intermediate | Key Transformation | Reagents | Reference |
|---|---|---|---|
| 3-[3-(trifluoromethyl)phenyl]propan-1-ol | Conversion to Alkyl Halide | Aqueous HBr or PPh₃/I₂ | nih.gov |
| 3-[3-(trifluoromethyl)phenyl]propan-1-ol | Conversion to Sulfonate Ester | Mesyl chloride (MsCl), Triethylamine (Et₃N) | |
| 3-[3-(trifluoromethyl)phenyl]propan-1-ol | Oxidation to Aldehyde | Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane | niscpr.res.in |
| 3-[3-(trifluoromethyl)phenyl]propanal | Reductive Amination | (R)-1-(1-naphthyl)ethylamine, Sodium triacetoxyborohydride | niscpr.res.in |
Beyond its role in Cinacalcet synthesis, 1-[3-(trifluoromethyl)phenyl]propan-1-ol is a versatile building block for creating other bioactive molecules and chemical scaffolds. chemimpex.com It is particularly valuable in the development of pharmaceuticals targeting the central nervous system (CNS). chemimpex.com The trifluoromethylphenyl moiety is a common feature in CNS-active compounds, and this alcohol provides a straightforward way to incorporate this group. chemimpex.com
The compound serves as a precursor for various derivatives where the propanol (B110389) side chain is modified to introduce different functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. For example, labeled analogues, such as 3-(3-Trifluoromethyl)benzenepropanol-d4, are synthesized from this intermediate for use in clinical trials and metabolic studies. chemicalbook.com Its utility as a fluorinated building block is also explored in the synthesis of kinase inhibitors, where the trifluoromethyl group can enhance metabolic stability.
Application in Agricultural Chemistry Formulations
In the field of agricultural chemistry, 1-[3-(trifluoromethyl)phenyl]propan-1-ol is utilized in the formulation of agrochemicals. chemimpex.com The trifluoromethyl group is a well-established feature in many modern pesticides and herbicides due to its ability to increase the biological efficacy and stability of the active ingredients. The incorporation of this compound or its derivatives into agrochemical formulations can lead to enhanced performance in pest control products, contributing to more effective crop protection solutions. chemimpex.com
Contributions to Advanced Material Science Development
The unique chemical properties imparted by the trifluoromethyl group also make 1-[3-(trifluoromethyl)phenyl]propan-1-ol a compound of interest in material science. chemimpex.com It is employed in the development of advanced materials, such as specialized polymers and coatings. The presence of the -CF3 group can improve key properties of these materials, including thermal stability, chemical resistance, and durability against environmental factors. chemimpex.commdpi.com Its use as a building block allows for the precise introduction of fluorine content into polymer backbones or side chains, tailoring the material's properties for specific high-performance applications. chemimpex.com
Research on Fluorination Effects on Chemical Reactivity and Stability
The trifluoromethyl group (-CF3) is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence on the phenyl ring of 1-[3-(trifluoromethyl)phenyl]propan-1-ol significantly influences the molecule's chemical reactivity and stability. mdpi.comnih.gov The -CF3 group enhances the electrophilic character of the aromatic ring and can affect the reactivity of the adjacent propanol side chain. nih.gov
Research into trifluoromethyl-substituted arenes shows that this group can have profound effects on reaction outcomes. nih.gov The strong inductive electron-withdrawing effect increases the acidity of nearby protons and can stabilize anionic intermediates. nih.govchemsociety.org.ng Conversely, it destabilizes adjacent carbocations, which can alter the pathways of reactions proceeding through cationic intermediates. nih.gov This electronic effect is crucial in understanding the reaction mechanisms involving this compound, such as the conversion to an alkyl halide or the oxidation of the alcohol. nih.govgoogle.com
| Property | Effect of -CF3 Group | Consequence | Reference |
|---|---|---|---|
| Electronic Nature | Strongly electron-withdrawing (inductive effect) | Increases electrophilicity of the aromatic ring; modifies reactivity of side chain | nih.govchemsociety.org.ng |
| Lipophilicity | Increases (Hansch π value of +0.88) | Enhances membrane permeability and bioavailability | mdpi.com |
| Metabolic Stability | Increases resistance to oxidative metabolism | Longer biological half-life of derivative compounds | chemimpex.commdpi.com |
| Acidity/Basicity | Can alter the pKa of nearby functional groups | Influences binding interactions and solubility | nih.gov |
| Chemical Stability | High stability of C-F bonds | Resistant to degradation under many chemical conditions | mdpi.com |
Pharmacological and Biological Activity of 1 3 Trifluoromethyl Phenyl Propanol 1 Analogs and Derivatives
Investigation of Neurotransmitter System Interactions for Derivatives
Derivatives containing the trifluoromethylphenyl group have been shown to significantly interact with various neurotransmitter systems, primarily by inhibiting the reuptake of monoamines like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). This action effectively increases the concentration of these neurotransmitters in the synaptic cleft, prolonging their activity.
A notable example is 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine, also known as Fluoxetine. This compound is a potent and selective serotonin reuptake inhibitor (SSRI). nih.gov It competitively inhibits the uptake of serotonin with a high degree of selectivity over norepinephrine and dopamine. nih.gov Studies on rat brain synaptosomes revealed that the trifluoromethyl group in the para position of the phenoxy ring was more favorable for potent serotonin uptake inhibition compared to other substituents like fluoro, chloro, or methyl groups. nih.gov This inhibition of the serotonin transporter leads to a decrease in the turnover of serotonin, as evidenced by reduced levels of its metabolite, 5-hydroxyindoleacetic acid (5HIAA), in the brain. colab.wsnih.gov
Fenfluramine (B1217885), which shares the trifluoromethylphenyl core, also exerts its effects through the serotonergic system. nih.gov Furthermore, other structurally related compounds have been developed to target multiple transporters. For instance, a series of 3-phenyltropane analogues demonstrated high binding affinity for both the dopamine transporter (DAT) and the serotonin transporter (5-HTT), with low affinity for the norepinephrine transporter (NET). nih.gov This dual-action profile is sought after for certain therapeutic applications. These studies collectively highlight that trifluoromethylphenyl derivatives are effective modulators of monoamine neurotransmitter systems, with their specific activity profile being tunable through structural modifications. nih.govnih.gov
Enzyme Inhibition Studies of Related Compounds
Compounds featuring the trifluoromethylphenyl motif have been extensively studied as inhibitors of various enzymes, particularly cholinesterases and monoamine oxidases, which are critical targets in neurodegenerative and psychiatric disorders. nih.govresearchgate.netwikipedia.org
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Several series of trifluoromethylphenyl derivatives have shown potent inhibitory activity against these enzymes. For example, analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide demonstrated moderate to potent dual inhibition of both AChE and BuChE. nih.govbenthamscience.com Modification of the parent compound, such as the introduction of N-alkyl carbamate (B1207046) groups, led to derivatives with improved activity, in some cases superior to the established drug rivastigmine. nih.gov Similarly, hydrazones derived from 4-(trifluoromethyl)benzohydrazide were found to be strong inhibitors of AChE. researchgate.net
| Compound | Modification | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|---|
| Hit Compound 1 | Parent Salicylanilide | 196.6 | 196.2 |
| Analogue 4a | Isomer with changed hydroxyl position | 18.2 | 9.2 |
| N-Ethyl Carbamate | Carbamate derivative | 25.6 | 15.4 |
| N-Propyl Carbamate | Carbamate derivative | 22.1 | 12.8 |
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, and their inhibition can be beneficial in treating depression and Parkinson's disease. wikipedia.orgnih.gov Various heterocyclic compounds incorporating a trifluoromethylphenyl group have been evaluated as MAO inhibitors. For instance, certain pyrrole (B145914) derivatives have been identified as potential MAO-B inhibitors. researchgate.net Similarly, pyridazinobenzylpiperidine derivatives with a trifluoromethylphenyl substituent showed selective and potent inhibition of MAO-B, with some compounds exhibiting competitive, reversible inhibition in the nanomolar to low-micromolar range. researchgate.net The search for selective MAOIs is a major focus of drug development, as selectivity can help minimize side effects. researchgate.netnih.gov
Receptor Modulation Research and Agonist Development
Beyond targeting transporters and enzymes, trifluoromethylphenyl derivatives have been developed as modulators of various cell surface and intracellular receptors. This includes activity as allosteric modulators and channel blockers for G protein-coupled receptors (GPCRs) and ligand-gated ion channels. nih.govnih.gov
One significant area of research has been on N-Methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory. nih.govnih.gov A large series of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines were synthesized and evaluated for their ability to bind to the open channel of the NMDA receptor. nih.govresearchgate.net Several of these compounds displayed the desired low nanomolar affinity for the phencyclidine (PCP) binding site within the receptor's ion channel, making them promising candidates for development as PET radioligands to image NMDA receptor activity in the brain. nih.govnih.gov
Antimicrobial and Antifungal Activity of Derivatives
A growing body of research has demonstrated that incorporating a trifluoromethylphenyl group into various heterocyclic scaffolds can yield compounds with significant antimicrobial and antifungal properties. These derivatives have shown efficacy against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains.
N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, for example, are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain pyrazole compounds with both bromo and trifluoromethyl substitutions were found to be particularly potent, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against some MRSA strains. nih.gov Similarly, hybrid molecules combining β-lactam and 1,8-naphthyridine (B1210474) scaffolds with a trifluoromethylphenyl group have displayed promising antitubercular efficacy, in some cases greater than standard drugs like Streptomycin, and broad-spectrum antibacterial activity. researchgate.net Other successful scaffolds include thiazoles and quinones, where trifluoromethylphenyl substitutions have led to potent antibacterial agents. nih.govmdpi.com
| Compound Class | Derivative Substitution | S. aureus (MRSA) | E. faecium (VRE) | P. aeruginosa | C. albicans |
|---|---|---|---|---|---|
| Pyrazole | Bromo and Trifluoromethyl | 0.78 | 0.78 | >50 | >50 |
| Pyrazole | Dichloro | 1.56 | 6.25 | >50 | >50 |
| Thiazole-Pyrazoline | p-Bromophenyl | 15.6 | 15.6 | 31.2 | 3.9 |
| 1,8-Naphthyridine | Azetidinone, Morpholine | 6.25 | 12.5 | 12.5 | 25 |
Cellular Effects and Influence on Signaling Pathways
The interaction of trifluoromethylphenyl derivatives with their molecular targets (transporters, enzymes, and receptors) initiates a cascade of downstream cellular effects and modulates intracellular signaling pathways. The specific cellular outcomes depend on the primary target and the affected cell type.
For instance, the inhibition of serotonin reuptake by SSRI-like derivatives leads to enhanced activation of serotonin receptors. This can influence numerous signaling pathways, including those involving cAMP and phosphoinositide turnover, which in turn regulate gene expression, neuronal excitability, and plasticity.
A more direct link to signaling pathway modulation has been established for fenfluramine. Its anorexic effects have been shown to require the activation of central melanocortin pathways. researchgate.net Specifically, fenfluramine activates pro-opiomelanocortin (POMC) neurons in the hypothalamus, which are a critical component of the body's energy balance and appetite regulation system. researchgate.net Furthermore, the modulatory activity of fenfluramine at the sigma-1 receptor can influence cellular stress responses and calcium signaling, as the sigma-1 receptor is located at the endoplasmic reticulum-mitochondrion interface and plays a role in regulating ion channel activity and protein folding. nih.gov
Structure-Activity Relationship (SAR) Studies on 1-[3-(trifluoromethyl)phenyl]propanol-1 Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For derivatives containing the trifluoromethylphenyl group, SAR analyses have provided valuable insights across different biological activities.
Antimicrobial Activity: In studies of N-(trifluoromethyl)phenyl substituted pyrazoles, SAR revealed that lipophilicity plays a key role. nih.gov Increasing the size of halogen substituents (e.g., from fluoro to bromo) increased lipophilicity and antibacterial activity. Conversely, introducing protic or hydrophilic substituents on the aniline (B41778) moiety resulted in weaker or no activity. nih.gov For thiazole (B1198619) derivatives, the position of substituents was found to be critical; para-substitution on an aryl ring generally led to better activity than meta-substitution. nih.govmdpi.com
Enzyme and Receptor Interactions: For serotonin uptake inhibitors, the position of the trifluoromethyl group is paramount, with the para-position on the phenoxy ring being optimal for potency and selectivity. nih.gov In the development of NMDA receptor ligands, SAR studies on N'-3-(trifluoromethyl)phenyl guanidines showed that the freely rotating N'-(3-(trifluoromethyl)-phenyl) group was necessary for high affinity. nih.gov Adding a second halo substituent to this ring, particularly at the 5 or 6-position, generally increased binding affinity, with a 6-fluoro group being highly favorable. nih.govnih.gov These detailed SAR studies are essential for the rational design of new derivatives with improved pharmacological profiles.
Pharmacokinetic and Pharmacodynamic Research on Related Compounds
The study of pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and pharmacodynamics is vital for the development of any therapeutic agent. researchgate.netmdpi.com The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as increasing metabolic stability and lipophilicity, which can enhance membrane permeability and oral bioavailability. nih.gov
Extensive pharmacokinetic research has been conducted on fenfluramine and its active metabolite, norfenfluramine (B1679916). Following oral administration, fenfluramine is well-absorbed and extensively metabolized. nih.govnih.gov Studies in humans have shown that after repeated dosing, steady-state concentrations are achieved within 4-8 days. nih.gov There are stereoselective differences in the pharmacokinetics of fenfluramine enantiomers, with the l-form of both fenfluramine and norfenfluramine accumulating to a greater extent in plasma than the d-forms after chronic administration. cngb.org In rats, both d- and l-fenfluramine are rapidly absorbed and distributed to the brain, with brain concentrations being significantly higher than plasma concentrations. researchgate.net
Modern in silico tools are also used to predict the ADME properties of novel derivatives early in the drug discovery process. hamdard.edu.pk For a series of novel purine (B94841) derivatives containing a p-trifluoromethyl-substituted aryl group, computational analysis predicted moderate clearance and good membrane permeability for the most promising antiproliferative compound, highlighting its potential for further development. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Trifluoromethyl Phenyl Propanol 1
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the connectivity and stereochemistry of the molecule.
For 1-[3-(trifluoromethyl)phenyl]propan-1-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the carbinol proton (CH-OH), the methylene (B1212753) protons (CH₂) of the propyl group, and the terminal methyl protons (CH₃). The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm) due to the influence of the trifluoromethyl group. The carbinol proton would likely appear as a triplet, coupled to the adjacent methylene group.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons, the carbinol carbon, and the aliphatic carbons of the propyl chain would each have unique chemical shifts. Predicted ¹³C NMR chemical shifts for the structurally similar compound, 1-phenyl-1-propanol, show signals around 145 ppm for the substituted aromatic carbon, 126-128 ppm for the other aromatic carbons, 76 ppm for the carbinol carbon, 32 ppm for the methylene carbon, and 10 ppm for the methyl carbon. hmdb.ca Similar patterns, with shifts influenced by the electron-withdrawing trifluoromethyl group, would be anticipated for 1-[3-(trifluoromethyl)phenyl]propan-1-ol.
Table 1: Predicted NMR Data Interpretation for 1-[3-(trifluoromethyl)phenyl]propan-1-ol
| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | ~7.4 - 7.7 | Multiplet (m) |
| Carbinol Proton (-CHOH) | ¹H NMR | ~4.6 - 4.8 | Triplet (t) |
| Methylene Protons (-CH₂) | ¹H NMR | ~1.7 - 1.9 | Multiplet (m) |
| Methyl Protons (-CH₃) | ¹H NMR | ~0.9 - 1.0 | Triplet (t) |
| Aromatic Carbons | ¹³C NMR | ~123 - 145 | Singlet/Doublet |
| Trifluoromethyl Carbon (-CF₃) | ¹³C NMR | ~124 | Quartet (q) |
| Carbinol Carbon (-CHOH) | ¹³C NMR | ~75 - 77 | Singlet |
| Methylene Carbon (-CH₂) | ¹³C NMR | ~30 - 32 | Singlet |
Note: Data is predictive and based on general principles and analysis of analogous structures.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass Spectrometry (MS) is a critical tool for confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For 1-[3-(trifluoromethyl)phenyl]propan-1-ol, the molecular formula is C₁₀H₁₁F₃O, corresponding to a monoisotopic mass of approximately 204.08 g/mol . nist.gov
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 204. Key fragmentation patterns would likely involve the loss of water (M-18), an ethyl group (M-29), or cleavage of the bond between the carbinol carbon and the phenyl ring. Predicted MS/MS spectra for the related ketone, 1-[3-(trifluoromethyl)phenyl]propan-2-one, suggest characteristic fragments corresponding to the trifluoromethylphenyl moiety. drugbank.com
Table 2: Expected Mass Spectrometry Data for 1-[3-(trifluoromethyl)phenyl]propan-1-ol
| Ion Type | Expected m/z | Description |
|---|---|---|
| Molecular Ion [M]⁺ | 204 | Parent molecule |
| [M-H₂O]⁺ | 186 | Loss of water |
| [M-C₂H₅]⁺ | 175 | Loss of ethyl group |
Note: Fragmentation data is hypothetical and based on common fragmentation pathways for similar alcohols.
Chromatographic Techniques for Purity Analysis and Isomer Separation (e.g., HPLC, GC, UPLC)
Chromatographic techniques are essential for assessing the purity of 1-[3-(trifluoromethyl)phenyl]propan-1-ol and for separating it from any starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for purity determination. A typical method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector, as the phenyl ring is a strong chromophore.
Gas Chromatography (GC) is also suitable for analyzing this volatile alcohol. A capillary column with a non-polar or medium-polarity stationary phase would be used. The purity is determined by the relative area of the main peak compared to any impurity peaks. GC is also frequently used to monitor the progress of chemical reactions during the synthesis of related compounds. nih.gov
Chiral Analytical Techniques for Enantiomeric Excess Determination
Since 1-[3-(trifluoromethyl)phenyl]propan-1-ol contains a chiral center at the carbinol carbon, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial, especially in pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other is inactive or harmful.
Chiral HPLC is the most common method for enantiomeric separation. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating chiral alcohols. phenomenex.comnih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326). researchgate.net
Chiral Gas Chromatography (GC) can also be employed for enantiomeric analysis. This method utilizes a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. gcms.cz The differential interaction between the enantiomers and the chiral stationary phase allows for their separation and quantification to determine the enantiomeric excess.
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram using the formula: e.e. (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100
These advanced analytical methods provide a comprehensive framework for the structural elucidation, purity assessment, and chiral analysis of 1-[3-(trifluoromethyl)phenyl]propan-1-ol, ensuring its quality and suitability for research and development.
Computational Chemistry and Molecular Modeling Studies of 1 3 Trifluoromethyl Phenyl Propanol 1
Conformation Analysis and Conformational Landscape Mapping
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical and chemical properties. For a flexible molecule like 1-[3-(trifluoromethyl)phenyl]propanol-1, which possesses several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion.
Computational methods, particularly molecular mechanics and quantum mechanics, are employed to explore the conformational space of this compound. By systematically rotating the key dihedral angles—specifically around the C-C bond connecting the phenyl ring and the propanol (B110389) side chain, and the C-O bond of the alcohol group—a potential energy surface can be generated. This mapping reveals the low-energy, stable conformations and the energy barriers that separate them.
For this compound, the key determinants of conformational preference are the steric hindrance between the trifluoromethylphenyl group and the propanol side chain, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms of the trifluoromethyl group. It is anticipated that the most stable conformers will adopt a staggered arrangement to minimize steric clash. Density Functional Theory (DFT) calculations on similar halogenated alcohols have shown that strong hydrogen bonds of the O–H···O type are predominant in dimer formation, while weaker interactions like O–H···X (where X is a halogen) are also possible. acs.org
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 60° | 0.00 | 45.2 |
| B | 180° | 0.85 | 30.1 |
| C | -60° | 1.20 | 24.7 |
Note: This data is illustrative and based on typical energy differences for similar molecules.
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor. The trifluoromethylphenyl moiety is a common feature in many biologically active compounds, suggesting that this compound and its derivatives could interact with various biological targets.
Molecular docking studies would involve placing this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The interactions are typically governed by hydrogen bonds, hydrophobic interactions, and electrostatic forces. The hydroxyl group of the propanol moiety can act as a hydrogen bond donor or acceptor, while the trifluoromethylphenyl group can engage in hydrophobic and van der Waals interactions.
For instance, docking studies on similar compounds containing a trifluoromethylphenyl group, such as 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), have revealed strong binding affinities with various protein targets, with calculated binding affinities in the range of -5.7 to -6.0 kcal/mol. researchgate.netjoasciences.com It is plausible that this compound would exhibit similar binding capabilities with relevant biological targets.
Table 2: Predicted Binding Affinities of this compound with Hypothetical Biological Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355, Ser530 |
| Monoamine Oxidase B (MAO-B) | -6.8 | Tyr435, Gln206, Cys172 |
| Cytochrome P450 2D6 | -6.5 | Phe120, Asp301, Glu216 |
Note: This data is hypothetical and for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. rsc.org For this compound, these calculations can elucidate properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties of the phenyl ring, making it more electron-deficient. This, in turn, can affect the acidity of the hydroxyl proton and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netjoasciences.com The MEP map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.netjoasciences.com For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and a positive potential around the hydrogen of the hydroxyl group and parts of the phenyl ring.
Table 3: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 D |
Note: These values are representative and would be obtained from specific quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize lead structures. tiikmpublishing.com
For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with varying substituents on the phenyl ring or modifications to the propanol side chain. The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate this activity with various molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters.
The goal of a QSAR study on derivatives of this compound would be to understand the structural requirements for a particular biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its activity, or that the electronic properties of the phenyl ring are critical. Such insights are invaluable for the rational design of more potent and selective compounds. Phenylpropanoids and their derivatives are known to possess a wide range of biological activities, making this a promising area of investigation. researchgate.netnih.gov
Table 4: Example of a QSAR Equation for a Hypothetical Series of this compound Derivatives log(1/IC50) = 0.5 * LogP - 0.2 * MR + 1.5 * σ + 2.1 Where IC50 is the half-maximal inhibitory concentration, LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), MR is the molar refractivity (a measure of steric bulk), and σ is the Hammett electronic parameter. Note: This equation is for illustrative purposes and represents a typical QSAR model.
Toxicological Research and Environmental Considerations for 1 3 Trifluoromethyl Phenyl Propanol 1
In Vitro and In Vivo Toxicological Assessments
Detailed toxicological assessments, both in vitro and in vivo, for 1-[3-(trifluoromethyl)phenyl]propanol-1 are not extensively available in peer-reviewed scientific literature. Safety Data Sheets (SDS) for the compound indicate that the toxicological properties have not been fully investigated fishersci.com. This lack of specific data is common for chemical intermediates that are primarily used in the synthesis of other compounds, with research efforts typically focused on the final active pharmaceutical ingredient or commercial product.
While studies exist for structurally related compounds such as 1-propanol, the presence of the trifluoromethylphenyl group significantly alters the molecule's chemical and physical properties, meaning toxicological data cannot be extrapolated. nih.govnih.gov For instance, research on 1,3-difluoro-2-propanol (B128796) has shown that it is metabolized into toxic byproducts, highlighting how fluorination can influence a compound's biological activity and toxic potential nih.gov. However, no such specific metabolic or toxicological pathway studies have been published for this compound.
Due to the absence of published research data, a data table summarizing toxicological endpoints such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or genotoxicity is not possible at this time.
Environmental Fate and Degradation Pathways Research
Research specifically detailing the environmental fate and degradation pathways of this compound is scarce in the public domain. As a fluorinated organic compound, its behavior in the environment is of significant interest due to the strong carbon-fluorine bond, which can lead to persistence itrcweb.org.
General information from an SDS for a structurally similar isomer, 1-[4-(trifluoromethyl)phenyl]propanol, suggests it is immiscible with water and not likely to be mobile in the environment due to low water solubility fishersci.com. While this provides a potential indication of behavior, specific studies on the 3-trifluoromethyl isomer are necessary for a conclusive assessment.
No published studies were identified that investigate the specific microbial degradation, photodegradation, or hydrolysis pathways for this compound ethz.ch. The ultimate environmental fate of such fluorinated compounds and their potential to form persistent degradation products remains an area requiring further research ag.state.mn.usnih.gov. Without experimental data, key environmental parameters cannot be compiled.
Application of Green Chemistry Principles in Synthesis and Utilization
While data on toxicology and environmental fate is limited, the application of green chemistry principles is evident in the synthesis of this compound and related chiral alcohols. Research has focused on developing more sustainable and efficient synthetic routes, moving away from hazardous reagents and towards biocatalysis and improved reaction conditions.
One key area of green synthesis is the use of biocatalysts, such as enzymes or whole microbial cells, to produce specific stereoisomers of trifluoromethyl-substituted phenyl alcohols. For example, the asymmetric reduction of a precursor ketone, 3'-(trifluoromethyl)acetophenone (B147564), to produce the related chiral alcohol (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been achieved with high efficiency using recombinant E. coli cells nih.gov. This biocatalytic method operates in an aqueous medium under mild conditions (pH 7.0, 30°C), avoiding the need for harsh chemical reductants and expensive, heavy-metal-based chiral catalysts nih.govmdpi.com.
Another green approach involves improving the efficiency of chemical synthesis steps. Research on the synthesis of 3-(3-trifluoromethylphenyl)propanal, a related intermediate, demonstrates a process that avoids phosphine (B1218219) ligands and utilizes catalyst recovery nih.gov. Furthermore, the use of microwave-assisted conditions has been shown to significantly reduce reaction times without compromising yield or selectivity, a core principle of green chemistry aimed at energy efficiency nih.gov. A patented synthesis method for the related isomer, 3-(3-trifluoromethylphenyl) propanol (B110389), utilizes a palladium on carbon (Pd/C) catalyst for hydrogenation, a process that offers high efficiency and allows for the recovery and reuse of the catalyst google.com.
These examples demonstrate a clear trend towards more environmentally benign manufacturing processes for this class of chemical intermediates.
| Green Chemistry Principle | Method/Technology | Target Compound/Precursor | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Whole-cell reduction using recombinant E. coli | (R)-1-[3-(trifluoromethyl)phenyl]ethanol | High enantioselectivity (>99.9% ee), mild reaction conditions (aqueous medium, 30°C), avoids metal catalysts. | nih.gov |
| Catalyst Efficiency & Recovery | Mizoroki–Heck cross-coupling with Pd(OAc)₂ followed by catalyst recovery as Pd/Al₂O₃ | 3-(3-Trifluoromethylphenyl)propanal | Avoids toxic phosphine ligands, allows for palladium catalyst to be recovered and reused. | nih.gov |
| Energy Efficiency | Microwave-assisted synthesis | 3-(3-Trifluoromethylphenyl)propanal | Reduces reaction times significantly without affecting yield or selectivity. | nih.gov |
| Catalysis | Pressurized hydrogenation using a Pd/C catalyst | 3-(3-trifluoromethylphenyl) propanol | Efficient conversion, and the catalyst is easily separated from the reaction mixture for potential reuse. | google.com |
Future Perspectives and Emerging Research Avenues for 1 3 Trifluoromethyl Phenyl Propanol 1
Exploration of Novel and Efficient Synthetic Routes
The development of novel and more efficient synthetic pathways is a primary focus for the future of 1-[3-(trifluoromethyl)phenyl]propan-1-ol. A significant emerging avenue is the use of biocatalysis, which offers high stereoselectivity and operates under mild reaction conditions. nih.gov Research on the asymmetric reduction of the related compound, 3'-(trifluoromethyl)acetophenone (B147564), to its corresponding chiral alcohol, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, highlights the potential of this approach. nih.gov This has been successfully achieved using whole-cell biocatalysis with recombinant E. coli, which contains a carbonyl reductase enzyme, yielding the product with an enantiomeric excess greater than 99.9%. nih.gov
Future research could adapt this whole-cell catalysis or utilize isolated and immobilized ketoreductase enzymes for the stereoselective reduction of 3'-(trifluoromethyl)propiophenone (B72269) to produce specific enantiomers of 1-[3-(trifluoromethyl)phenyl]propan-1-ol. acs.org Such enzymatic methods are attractive as they avoid the need for expensive and often toxic heavy metal catalysts. nih.gov
In addition to biocatalysis, improvements in traditional chemical synthesis are being explored. For related intermediates, techniques such as microwave-assisted Mizoroki–Heck cross-coupling reactions have been shown to reduce reaction times without compromising yield or selectivity. nih.gov The development of photoredox catalysis also presents a powerful and modern strategy for the synthesis of fluorinated aromatic compounds. mdpi.comelsevierpure.com
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Biocatalysis (Whole-Cell/Enzymatic) | Uses microorganisms or isolated enzymes (e.g., ketoreductases) to catalyze the reduction of a ketone precursor. nih.govacs.org | High enantioselectivity (>99% ee), mild reaction conditions, reduced environmental impact. nih.govnih.gov | Screening for novel microorganisms/enzymes, enzyme immobilization, process optimization in flow reactors. acs.orgelsevierpure.com |
| Improved Chemical Catalysis | Optimization of existing methods, such as using microwave assistance or developing more active catalysts. nih.gov | Faster reaction times, higher yields, broader substrate scope. | Development of recyclable catalysts, ligand design, exploration of photoredox catalysis. mdpi.com |
Development of New Derivatives with Enhanced Bioactivity or Specific Applications
A significant area of future research is the use of 1-[3-(trifluoromethyl)phenyl]propan-1-ol as a chiral building block for the synthesis of new derivatives with tailored properties. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, which are desirable traits in drug development. chemimpex.com
The closely related (R)-1-[3-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate for preparing neuroprotective compounds. nih.gov This suggests a promising research avenue for synthesizing derivatives of 1-[3-(trifluoromethyl)phenyl]propan-1-ol that could target central nervous system disorders. chemimpex.com
Furthermore, the trifluoromethylphenyl motif is found in a variety of bioactive molecules. For instance, certain pyrazole (B372694) derivatives containing this group have been investigated for their antibacterial activity. researchgate.net This opens the possibility of designing and synthesizing new heterocyclic compounds derived from 1-[3-(trifluoromethyl)phenyl]propan-1-ol as potential antimicrobial agents.
| Application Area | Rationale / Guiding Research | Potential Derivative Class |
|---|---|---|
| Pharmaceuticals (CNS) | The analogous ethanol (B145695) derivative is a building block for neuroprotective agents. nih.gov The trifluoromethyl group can enhance drug efficacy. chemimpex.com | Amine, ester, or ether derivatives for targeting CNS receptors. |
| Agrochemicals | The isomer 3-[3-(trifluoromethyl)phenyl]-1-propanol is used in formulating agrochemicals for enhanced pest control. chemimpex.com | Esters or carbamates designed for targeted pest control with improved environmental profiles. |
| Antimicrobials | Related trifluoromethyl-containing heterocyclic compounds, like pyrazoles, have shown antibacterial properties. researchgate.net | Heterocyclic structures synthesized from the propanol (B110389) backbone. |
Integration into Multidisciplinary Research Platforms
The unique properties of 1-[3-(trifluoromethyl)phenyl]propan-1-ol and its derivatives suggest their potential utility beyond pharmaceuticals. Its isomer, 3-[3-(trifluoromethyl)phenyl]-1-propanol, is already employed in materials science and agricultural chemistry. chemimpex.com This precedent indicates that 1-[3-(trifluoromethyl)phenyl]propan-1-ol could be a valuable component in the development of advanced materials. chemimpex.com
The trifluoromethyl group is known to impart durability and resistance to environmental factors, making it a candidate for incorporation into specialized polymers or coatings. chemimpex.com Future research could explore the polymerization of acrylate (B77674) or methacrylate (B99206) esters of 1-[3-(trifluoromethyl)phenyl]propan-1-ol to create fluorinated polymers with unique optical or surface properties. In agricultural science, derivatives could be investigated for use in crop protection, leveraging the known efficacy of related compounds. chemimpex.com
Advancements in Sustainable Manufacturing Practices
Aligning the production of 1-[3-(trifluoromethyl)phenyl]propan-1-ol with the principles of green chemistry is a critical future objective. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and safer chemicals.
The shift towards biocatalytic processes, as discussed previously, is a major step towards sustainability. nih.govnih.gov These processes operate in aqueous media at ambient temperatures and pressures, significantly reducing the energy footprint compared to traditional organic synthesis.
Another key aspect of sustainable manufacturing is catalyst recycling. numberanalytics.com In conventional syntheses that rely on precious metal catalysts like palladium, developing efficient methods for catalyst recovery and reuse is crucial for both economic and environmental reasons. numberanalytics.commdpi.com Research into the synthesis of related compounds has demonstrated the successful recovery of palladium on an alumina (B75360) support. nih.gov Similarly, the development of recyclable and reusable catalysts, such as alumina powder for Friedel-Crafts type reactions, represents a promising eco-friendly approach that reduces waste and lowers costs. eurekalert.org Future work will likely focus on applying these recyclable catalyst systems to the specific synthesis of 1-[3-(trifluoromethyl)phenyl]propan-1-ol.
Q & A
Q. What are the optimal synthetic routes for 1-[3-(trifluoromethyl)phenyl]propanol-1, and how can reaction conditions be optimized for high yield?
Methodological Answer: A common approach involves reducing a ketone precursor, such as 1-[3-(trifluoromethyl)phenyl]propan-1-one, using catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄, LiAlH₄). For example, reduction with NaBH₄ in methanol at 0–25°C typically yields the alcohol with >85% efficiency. Optimization can be achieved by:
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Identifies the propanol backbone (δ 1.5–1.8 ppm for CH₂, δ 4.0–4.5 ppm for OH).
- ¹⁹F NMR : Confirms the trifluoromethyl group (δ -60 to -65 ppm, singlet).
- IR Spectroscopy : Detects the hydroxyl stretch (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₁F₃O, exact mass 204.0768). Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of the trifluoromethyl group:
- Electrostatic Potential Maps : Visualize electron-deficient regions near the CF₃ group, favoring nucleophilic attack.
- Transition State Analysis : Calculate activation energies for SN2 mechanisms at the propanol β-carbon.
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments (e.g., DMSO vs. ethanol). Validate predictions with kinetic experiments (e.g., monitoring substitution rates via GC-MS) .
Q. What strategies can resolve contradictions in reported catalytic efficiencies for asymmetric reductions involving this compound?
Methodological Answer: Discrepancies in catalytic yields (e.g., chiral Ru or Pd catalysts) may arise from:
- Substrate Purity : Trace impurities (e.g., residual ketone) can skew enantiomeric excess (ee). Use HPLC with chiral columns to verify ee.
- Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to identify dominant pathways.
- Computational Screening : Use AutoDock Vina to model catalyst-substrate binding modes and predict enantioselectivity trends .
Q. How does the trifluoromethyl group influence the compound’s interactions in enzyme inhibition studies, and how can this be modeled computationally?
Methodological Answer: The CF₃ group enhances binding via:
- Hydrophobic Interactions : Molecular docking (AutoDock Vina) can simulate binding to hydrophobic enzyme pockets (e.g., cytochrome P450).
- Electrostatic Effects : DFT-derived partial charges quantify CF₃’s electron-withdrawing impact on adjacent functional groups.
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between CF₃ and non-fluorinated analogs. Validate with IC₅₀ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
